6-nitro-4H-1,3-benzodioxine
Overview
Description
6-Nitro-4H-1,3-benzodioxine is an organic compound with the molecular formula C8H7NO4 It is a derivative of benzodioxine, characterized by the presence of a nitro group at the 6th position of the benzodioxine ring
Mechanism of Action
Target of Action
The primary targets of 6-nitro-4H-1,3-benzodioxine are pathogenic bacterial strains, specifically Escherichia coli and Bacillus subtilis . These bacteria are responsible for a variety of infections and diseases in humans.
Mode of Action
This compound interacts with its targets by inhibiting the formation of bacterial biofilms . Biofilms are communities of bacteria that adhere to surfaces and are enveloped in a protective matrix. By inhibiting biofilm formation, this compound disrupts the bacteria’s ability to establish infections.
Biochemical Pathways
It is known that the compound interferes with the processes that bacteria use to form biofilms . This likely involves disruption of quorum sensing, a communication system that bacteria use to coordinate behavior, including biofilm formation.
Pharmacokinetics
Its molecular weight of 18115 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The result of this compound’s action is the inhibition of bacterial biofilm formation . This leads to a decrease in the bacteria’s ability to establish and maintain infections. The compound has been found to be particularly effective against B. subtilis and E. coli .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances, such as β-cyclodextrins, can affect the compound’s interactions with its targets. Additionally, factors such as pH, temperature, and the presence of other microorganisms can also impact the compound’s action.
Biochemical Analysis
Biochemical Properties
The specific biochemical properties of 6-Nitro-4H-1,3-Benzodioxine are not well-documented in the literature. It is known that nitro compounds can participate in various biochemical reactions, often acting as electrophiles. They can undergo reduction reactions to form amines, which can interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
They can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-documented in the literature. Nitro compounds can exert their effects at the molecular level through various mechanisms. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
This can include changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
This can include threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
They can interact with various enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-4H-1,3-benzodioxine typically involves the nitration of 1,3-benzodioxine. The reaction is carried out using a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 6th position. The reaction is usually performed at low temperatures to prevent over-nitration and degradation of the product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The nitration reaction is followed by purification steps such as recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-4H-1,3-benzodioxine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide, elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 6-Amino-4H-1,3-benzodioxine.
Substitution: Various substituted benzodioxines depending on the nucleophile used.
Oxidation: Oxidized derivatives of this compound.
Scientific Research Applications
6-Nitro-4H-1,3-benzodioxine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory agent due to its ability to inhibit phospholipase A2 activity.
Materials Science: The compound is studied for its thermal properties and potential use in high-energy-density materials.
Biological Research: It is used in studies related to bacterial biofilm inhibition and hemolytic activity.
Comparison with Similar Compounds
6-Nitro-4H-1,3-benzodioxine can be compared with other benzodioxine derivatives such as:
2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine: This compound is a high-energy-density material with different nitration patterns and applications.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-nitro-N-(substituted-benzyl)benzenesulfonamides: These compounds exhibit antibacterial activity and are used in biofilm inhibition studies.
Properties
IUPAC Name |
6-nitro-4H-1,3-benzodioxine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c10-9(11)7-1-2-8-6(3-7)4-12-5-13-8/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVQOAMNZPWAIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)[N+](=O)[O-])OCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00287970 | |
Record name | 6-nitro-4H-1,3-benzodioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00287970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6963-03-7 | |
Record name | NSC53708 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53708 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-nitro-4H-1,3-benzodioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00287970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Nitrobenzo-1,3-dioxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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